
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid is a complex organotin compound with the molecular formula C₉H₁₄O₆S₂Sn . This compound is characterized by its unique structure, which includes a stannacyclododecane ring system with multiple functional groups, including oxo, dioxo, and dithia groups. The presence of tin (Sn) in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
准备方法
The synthesis of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves several steps. One common synthetic route includes the reaction of a suitable dithiol with a tin-containing precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the stannacyclododecane ring. The reaction conditions, including temperature and pH, must be carefully monitored to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
化学反应分析
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation state derivatives, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives with modified functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
科学研究应用
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity.
Biology: Research in biology focuses on the potential biological activity of the compound, including its interactions with enzymes and other biomolecules.
Medicine: The compound’s potential medicinal properties are of interest, particularly in the context of its interactions with biological targets.
Industry: In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to metal ions and other biomolecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)acetic acid can be compared with other similar compounds, such as:
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)propionic acid: This compound has a similar structure but with a propionic acid group instead of an acetic acid group.
(4,12-Dioxo-1,3-dioxa-7,9-dithia-2-stannacyclododecan-8-yl)butyric acid: This compound features a butyric acid group, providing different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its applications in various fields highlight its versatility and potential for further research and development.
属性
CAS 编号 |
28270-84-0 |
|---|---|
分子式 |
C9H12O6S2Sn |
分子量 |
399.0 g/mol |
IUPAC 名称 |
2-(4,12-dioxo-1,3-dioxa-7,9-dithia-2λ2-stannacyclododec-8-yl)acetic acid |
InChI |
InChI=1S/C9H14O6S2.Sn/c10-6(11)1-3-16-9(5-8(14)15)17-4-2-7(12)13;/h9H,1-5H2,(H,10,11)(H,12,13)(H,14,15);/q;+2/p-2 |
InChI 键 |
VPZWMICZJMKPPB-UHFFFAOYSA-L |
规范 SMILES |
C1CSC(SCCC(=O)O[Sn]OC1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


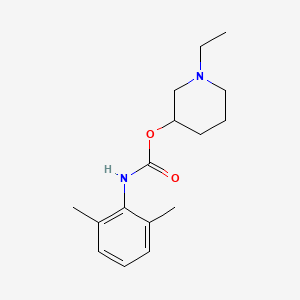

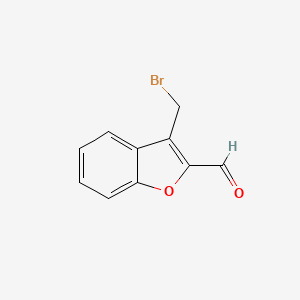
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
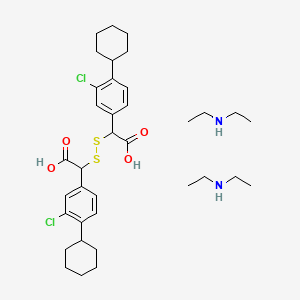



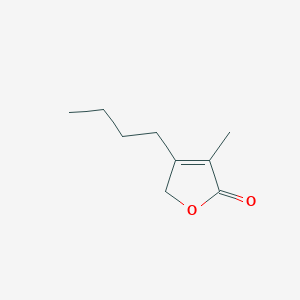


![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
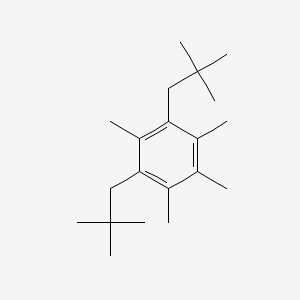
![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)
